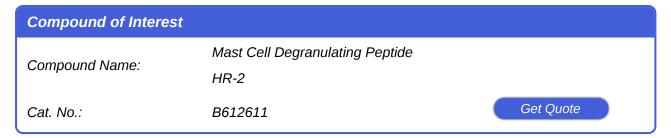


A Technical Guide to the Biological Activity of Hornet Venom Peptides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Hornet venom is a complex cocktail of bioactive molecules, including proteins, enzymes, biogenic amines, and a diverse array of peptides. These peptides are the primary focus of this guide, as they possess a wide spectrum of pharmacological activities that make them promising candidates for novel drug development. Accounting for a significant portion of the venom's dry weight, these peptides are key mediators of the venom's toxic and physiological effects, ranging from potent antimicrobial and cytotoxic activity to the induction of inflammatory responses through mast cell degranulation.

This technical guide provides an in-depth analysis of the core biological activities of prominent hornet venom peptides. It summarizes quantitative data for comparative analysis, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and workflows involved in their mechanism of action.

Major Hornet Venom Peptides and Their Biological Activities

Hornet venom contains several families of bioactive peptides, with mastoparans and chemotactic peptides being among the most abundant and well-studied. These peptides are



typically cationic, amphipathic, and adopt an α -helical conformation in biological membranes, a structural feature crucial to their function.

Mastoparan Family

Mastoparans are tetradecapeptides renowned for their potent mast cell degranulating properties, leading to histamine release.[1][2] This activity is primarily mediated through the activation of G-proteins.[1][3] Beyond this, mastoparans exhibit a broad range of other biological effects, including antimicrobial, hemolytic, and anticancer activities.[3][4][5]

- Mast Cell Degranulation & G-Protein Activation: Mastoparans can directly activate heterotrimeric G-proteins, particularly those of the Gi/Go family, by mimicking activated G-protein coupled receptors (GPCRs).[6][7] This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the activation of downstream effectors like phospholipase C (PLC).[1] Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering a rapid influx of intracellular calcium (Ca2+), a key step in the exocytosis of histamine-containing granules.[1][8][9] Some studies suggest this degranulation is mediated through the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2]
- Antimicrobial Activity: The cationic and amphipathic nature of mastoparans allows them to interact with and disrupt the negatively charged membranes of bacteria, leading to pore formation, membrane permeabilization, and cell death.[7] This mechanism makes them effective against a range of Gram-positive and Gram-negative bacteria.[10]
- Hemolytic and Cytotoxic Activity: At higher concentrations, the membrane-disrupting
 properties of mastoparans can also lead to the lysis of erythrocytes (hemolysis) and
 cytotoxic effects against various mammalian cells, including cancer cells.[5][11] The
 hydrophobicity of the peptide plays a critical role in its hemolytic potential.[12]

Chemotactic Peptides

As their name suggests, these peptides, typically tridecapeptides, induce a chemotactic response in immune cells like polymorphonuclear leukocytes and macrophages.[13] Structurally similar to mastoparans, they often share biological activities, including antimicrobial and hemolytic effects, though sometimes to a lesser degree.[6][13]



Vespulakinins

Vespulakinins are kinin-related peptides that can induce smooth muscle contraction and hypotension.[14] Their mechanism is thought to involve the targeting of bradykinin receptors, classifying them as vasoactive components of the venom.[14][15]

Other Bioactive Peptides

Research continues to identify novel peptides from various hornet species. For instance, peptides isolated from Vespa velutina (U-VVTX series) and Vespa basalis (HP series) have demonstrated significant antimicrobial, antioxidant, and hemolytic activities.[6][16][17]

Quantitative Analysis of Peptide Activity

The following tables summarize the quantitative data for various biological activities of selected hornet venom peptides, allowing for direct comparison of their potency.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)



Peptide	Originating Species	Target Organism	MIC (μM)	MIC (μg/mL)	Reference
Mastoparan C	Vespa crabro	Staphylococc us aureus	2	-	[10]
Escherichia coli	4	-	[10]		
Crabrolin	Vespa crabro	Staphylococc us aureus	>160	-	[10]
Escherichia coli	40	-	[10]		
U-VVTX- Vm1b	Vespa mandarinia	Staphylococc us aureus	-	16	[5]
Escherichia coli	-	16	[5]		
U-VVTX- Vm1e	Vespa mandarinia	Staphylococc us aureus	-	32	[5]
Escherichia coli	-	32	[5]		
U-VVTX- Vp1b	Vespa velutina	Bacillus subtilis	60	-	[16][18][19]
Staphylococc us aureus	120	-	[16][18][19]		
Escherichia coli	120	-	[16][18][19]	_	
U-VVTX- Vp2a	Vespa velutina	Klebsiella pneumoniae	15	-	[16][18][19]
Staphylococc us aureus	60	-	[16][18][19]		



Polybia-MP-I	Polybia paulista	Bacillus subtilis	4	-	[20]
Escherichia coli	16	-	[20]		
Staphylococc us aureus	32	-	[20]		
Candida glabrata	8	-	[20]		
Crude Venom	Vespa orientalis	Bacillus subtilis	-	8	[20]
		อนมนแอ			
Staphylococc us aureus	-	64	[20]		
	-		[20]		

Table 2: Hemolytic and Cytotoxic Activity



Peptide	Activity Type	Metric	Value (µM)	Cell Type	Reference
U-VVTX- Vp1a	Hemolysis	% Lysis @ 120 μM	2.37%	Mouse RBCs	[16][18][19]
U-VVTX- Vp1b	Hemolysis	% Lysis @ 120 μΜ	4.08%	Mouse RBCs	[16][18][19]
U-VVTX- Vp2a	Hemolysis	% Lysis @ 120 μM	3.46%	Mouse RBCs	[16][18][19]
U-VVTX- Vp2b	Hemolysis	% Lysis @ 120 μM	2.12%	Mouse RBCs	[16][18][19]
Parapolybia- MP	Hemolysis	EC50	≥ 400	Human RBCs	[21][22][23]
Mastoparan- like peptide 12b	Hemolysis	EC50	≥ 400	Human RBCs	[21][22][23]
Dominulin A	Hemolysis	EC50	≥ 400	Human RBCs	[21][22][23]
Dominulin B	Hemolysis	EC50	≥ 400	Human RBCs	[21][22][23]
18 Mastoparans (Avg. Strong)	Hemolysis	EC50	≤ 100	Human RBCs	[12][21][22]
23 Mastoparans (Avg. Weak)	Hemolysis	EC50	> 400	Human RBCs	[12][21][22]

Table 3: Mast Cell Degranulation and Enzyme Inhibition



Peptide	Activity Type	Metric	Value (µM)	System	Reference
Mastoparan	Surfactant Secretion	EC50	20	Alveolar Type 2 Cells	[3]
Mastoparan	Arachidonic Acid Release	EC50	16	Alveolar Type 2 Cells	[3]
Mastoparan	Adenylylcycla se Inhibition	IC50	30	Alveolar Type 2 Cells	[3]

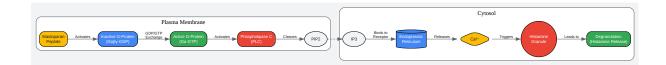
Signaling Pathways and Mechanisms of Action

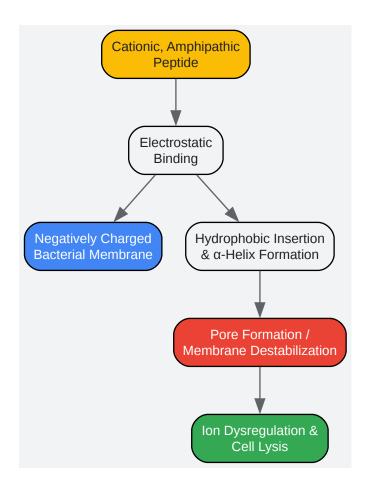
The biological effects of hornet venom peptides are intrinsically linked to their ability to interact with and modulate cellular signaling cascades.

Mastoparan-Induced G-Protein Signaling

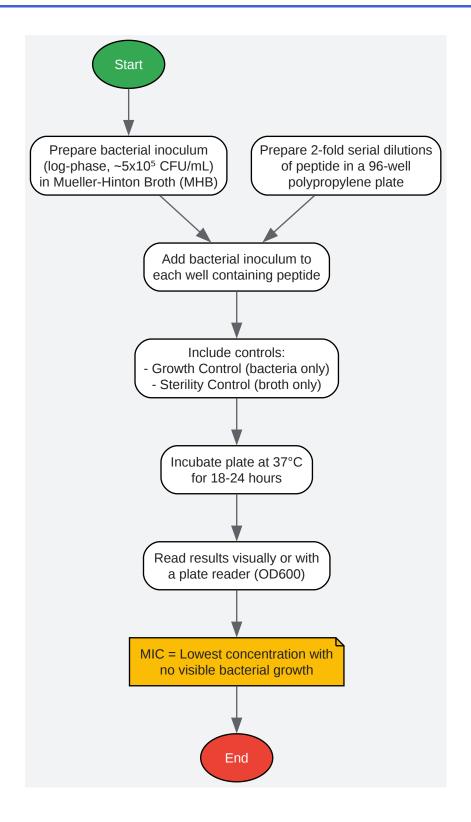
The canonical pathway for mastoparan-induced mast cell degranulation is a well-defined process that serves as a model for receptor-independent G-protein activation.











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- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of Hornet Venom Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612611#biological-activity-of-hornet-venom-peptides]

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